(2-Methoxyethyl)(methyl)nitrosoamine
Description
(2-Methoxyethyl)(methyl)nitrosoamine is a nitrosoamine compound characterized by the structural formula R1N(NO)R2, where R1 is a methyl group (-CH3) and R2 is a 2-methoxyethyl group (-CH2CH2OCH3).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylnitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIPLEQWKIKHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(methyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of (2-methoxyethyl)amine with nitrous acid under acidic conditions. The reaction proceeds as follows:
(2-Methoxyethyl)amine+HNO2→this compound+H2O
The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(methyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction results in amines .
Scientific Research Applications
Toxicological Studies
Research has indicated that (2-Methoxyethyl)(methyl)nitrosoamine exhibits mutagenic activity, which has been documented through various assays, including the Ames test. The Ames test evaluates the mutagenic potential of chemical compounds using bacterial strains. Studies have shown that N-nitrosamines can induce mutations, leading to concerns about their presence in pharmaceuticals and food products .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of N-nitrosamines is crucial for predicting their carcinogenic potency. Recent studies have focused on developing mechanistically based SARs to improve risk assessments for compounds like this compound. These studies aim to correlate structural features with biological activity, thereby facilitating the identification of high-risk compounds .
Pharmaceutical Impurities
The presence of N-nitrosamines in pharmaceutical products has raised significant regulatory concerns. Regulatory agencies have mandated that all marketed drugs undergo risk assessments for N-nitrosamine impurities, given their high carcinogenic potential observed in rodent studies. This has led to an increased focus on the detection and quantification of such impurities in drug formulations .
Regulatory Responses
Several case studies highlight the regulatory responses to the detection of N-nitrosamines like this compound in pharmaceuticals. For instance, instances where drugs were recalled due to unacceptable levels of N-nitrosamines have underscored the importance of stringent testing protocols and the establishment of acceptable intake limits based on carcinogenicity data .
Experimental Data Compilation
A comprehensive dataset comprising historical Ames study data for various N-nitrosamines, including this compound, has been compiled to analyze trends in mutagenicity and carcinogenicity across different structural analogs. This dataset serves as a valuable resource for researchers aiming to understand the mechanisms underlying N-nitrosamine activity and for regulatory bodies assessing public health risks .
Summary and Future Directions
The applications of this compound span toxicological research, pharmaceutical safety assessments, and regulatory frameworks aimed at mitigating health risks associated with N-nitrosamines. Future research should focus on:
- Enhanced Detection Methods : Developing more sensitive analytical techniques for detecting low levels of N-nitrosamines in various matrices.
- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their mutagenic effects.
- Public Health Guidelines : Establishing clearer guidelines for acceptable exposure levels based on comprehensive risk assessments.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(methyl)nitrosoamine involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include DNA and proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Nitrosoamines
Structural and Physicochemical Properties
The table below compares (2-Methoxyethyl)(methyl)nitrosoamine with other nitrosoamines:
Key Observations :
Toxicological and Mechanistic Insights
Metabolic Activation and Carcinogenicity
Nitrosoamines require metabolic activation (e.g., cytochrome P450-mediated oxidation) to form reactive alkylating agents (e.g., diazonium ions) that damage DNA . For example:
- NDMA : Metabolized to methyldiazonium ions, which methylate DNA bases (e.g., guanine), leading to mutations .
- This compound: The methoxy group may alter metabolic pathways.
Radical Formation
Studies on nitrosoamines like 1-nitrosopiperidine demonstrate that metabolic activation generates hydroxyl radicals and compound-specific radicals, which contribute to oxidative stress and DNA damage . The methoxyethyl group in the target compound might modulate radical stability or reactivity.
Toxicity Data (Inferred)
- NDMA: LD₅₀ (oral, rat) = 37 mg/kg; classified as a Group 2A carcinogen (IARC) .
- (2-Chloroethyl)(methyl)nitrosoamine: Limited data, but chlorinated nitrosoamines are associated with organ-specific carcinogenicity in rodents .
Biological Activity
(2-Methoxyethyl)(methyl)nitrosoamine, a nitrosamine compound, has garnered attention due to its potential biological activity, particularly in the context of mutagenicity and carcinogenicity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is synthesized through the nitrosation of secondary amines, specifically by reacting (2-methoxyethyl)amine with nitrous acid. This reaction typically occurs under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular components. These intermediates can bind to DNA, leading to mutations that may initiate carcinogenic processes. The primary targets for these interactions include:
- DNA : Alkylation of nucleobases, particularly guanine.
- Proteins : Interference with cellular signaling pathways.
Biological Activity and Toxicology
Research indicates that this compound exhibits significant mutagenic properties. It has been shown to induce mutations in various biological systems, including bacterial and mammalian cells. The compound's carcinogenic potential is a subject of ongoing investigation, with studies suggesting a correlation between exposure levels and tumor incidence in rodent models .
Case Studies
- Rodent Studies : In studies involving Sprague-Dawley rats, administration of this compound resulted in a higher incidence of tumors compared to controls. The tumors were primarily located in the liver and kidneys, indicating organ-specific carcinogenicity .
- Mutagenicity Tests : Various mutagenicity assays have confirmed the compound's ability to induce mutations in bacterial strains, supporting its classification as a potential human carcinogen .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other known nitrosamines:
| Compound Name | Carcinogenicity | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | Yes | DNA alkylation | Contains methoxyethyl group |
| N-Nitrosodimethylamine (NDMA) | Yes | DNA alkylation | Commonly found in contaminated water |
| N-Nitrosodiethylamine (NDEA) | Yes | DNA alkylation | Used in industrial applications |
Research Findings
Recent studies have focused on the structure-activity relationships of nitrosamines, highlighting how variations in chemical structure influence biological activity. For instance, the presence of electron-withdrawing groups can enhance mutagenic potential . Additionally, research has indicated that the specific methoxyethyl group in this compound may contribute to its unique reactivity profile compared to simpler nitrosamines like NDMA and NDEA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
